[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile
Description
Structural Elucidation and Molecular Characterization of [(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound begins with its official International Union of Pure and Applied Chemistry nomenclature designation as 5-amino-1,3-dimethyl-1H-pyrazol-4-yl thiocyanate. This nomenclature reflects the compound's core structural framework consisting of a pyrazole ring bearing amino and methyl substituents at specific positions, coupled with a thiocyanate functional group. The Chemical Abstracts Service registry number 19688-92-7 provides unique identification for this compound within chemical databases.
The molecular formula C₆H₈N₄S represents the elemental composition, indicating the presence of six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one sulfur atom. The molecular weight of 168.22 grams per mole establishes the compound's mass characteristics for analytical and synthetic applications. The International Chemical Identifier key MYPHWOCJFGURMZ-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational chemistry applications and database searches.
The Simplified Molecular Input Line Entry System representation CC1=NN(C(=C1SC#N)N)C provides a linear notation describing the molecular connectivity. This notation systematically encodes the pyrazole ring structure with methyl groups at positions 1 and 3, an amino group at position 5, and the thiocyanate substituent at position 4. The International Chemical Identifier string InChI=1S/C6H8N4S/c1-4-5(11-3-7)6(8)10(2)9-4/h8H2,1-2H3 offers detailed structural information including stereochemistry and hydrogen connectivity patterns.
Crystal Structure Analysis and X-ray Diffraction Studies
X-ray diffraction analysis represents the definitive method for determining the three-dimensional atomic arrangement within crystalline samples of this compound. The fundamental principles underlying X-ray diffraction rely on the interference patterns generated when X-ray beams interact with the regularly spaced atoms in crystal lattices. The atomic planes within the crystal structure act as diffraction gratings, producing constructive interference when the Bragg condition nλ = 2d sin θ is satisfied, where n represents an integer, λ denotes the X-ray wavelength, d indicates the interplanar spacing, and θ represents the diffraction angle.
The crystallographic analysis of this pyrazole derivative involves systematic examination of diffraction patterns to determine unit cell parameters, space group symmetry, and precise atomic coordinates. Modern automated X-ray diffractometers enable collection of high-resolution diffraction data through rotation of both the crystal sample and detector systems. The diffraction pattern analysis reveals information about lattice parameters, molecular conformation, intermolecular hydrogen bonding networks, and crystal packing arrangements that govern the solid-state properties of the compound.
Peak position analysis in the diffraction pattern provides direct measurement of interatomic distances and bond angles within the pyrazole ring system. The observed melting point of 175-176°C suggests significant intermolecular interactions that stabilize the crystal structure. Peak width measurements through full width at half maximum calculations yield information about crystallite size and lattice strain effects within the sample. The integration of multiple diffraction peaks enables refinement of atomic positions with high precision, typically achieving bond length accuracy within 0.01 Angstrom units.
Single crystal diffraction studies would provide complete structural determination including absolute configuration and detailed hydrogen atom positions. Powder diffraction methods offer alternative approaches when suitable single crystals cannot be obtained, generating characteristic fingerprint patterns for phase identification and quantitative analysis. The combination of diffraction data with computational modeling enables correlation of crystal structure with molecular properties and intermolecular interactions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of this compound in solution. Proton Nuclear Magnetic Resonance analysis reveals distinct chemical environments for the various hydrogen atoms within the molecule. The two methyl groups attached to the pyrazole ring system exhibit characteristic chemical shifts reflecting their electronic environments, with the N-methyl group typically appearing as a singlet around 3.5-4.0 parts per million and the C-methyl group resonating near 2.0-2.5 parts per million.
The amino group protons generate a characteristic pattern that may appear as a broad signal due to rapid exchange with solvent protons or coupling with nitrogen-14 quadrupolar relaxation. Integration ratios provide quantitative information about the relative numbers of hydrogen atoms in different chemical environments, confirming the proposed molecular structure. The absence of aromatic protons in the spectrum distinguishes this compound from related phenyl-substituted pyrazole derivatives.
Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through observation of carbon chemical shifts and multiplicities. The cyano carbon typically appears as a distinctive signal around 110-120 parts per million, while the pyrazole ring carbons exhibit characteristic chemical shifts reflecting their nitrogen substitution patterns. The thiocyanate sulfur attachment significantly influences the chemical shift of the C-4 carbon, providing diagnostic information for structural confirmation.
Nitrogen-15 Nuclear Magnetic Resonance, though less commonly employed due to sensitivity limitations, can provide valuable insights into the electronic environment of the four nitrogen atoms present in the molecule. The pyrazole nitrogen atoms exhibit different chemical shifts depending on their substitution patterns and participation in the aromatic system. Two-dimensional Nuclear Magnetic Resonance techniques including correlation spectroscopy and heteronuclear multiple quantum coherence enable assignment of complex coupling patterns and confirmation of molecular connectivity.
Infrared Vibrational Mode Assignments
Infrared spectroscopy reveals the characteristic vibrational frequencies associated with the functional groups present in this compound. The cyano stretching vibration produces a strong, sharp absorption band typically observed around 2150-2200 wavenumbers, providing definitive identification of the nitrile functionality. This frequency reflects the triple bond character of the carbon-nitrogen bond within the thiocyanate group.
The amino group stretching vibrations appear as medium to strong bands in the 3300-3500 wavenumber region, with the exact frequency and multiplicity depending on hydrogen bonding interactions and molecular conformation. Primary amino groups typically exhibit two distinct stretching modes corresponding to symmetric and asymmetric N-H vibrations. The intensity and position of these bands provide information about intermolecular hydrogen bonding networks in the solid state.
Carbon-hydrogen stretching vibrations from the methyl groups generate characteristic absorptions in the 2800-3000 wavenumber range. The pyrazole ring system contributes multiple vibrations including C=N and C=C stretching modes around 1500-1600 wavenumbers, along with ring breathing and deformation modes at lower frequencies. The carbon-sulfur stretching vibration appears as a medium intensity band around 600-800 wavenumbers, confirming the thiocyanate linkage.
Fingerprint region analysis below 1500 wavenumbers provides detailed vibrational mode assignments for ring deformations, C-H bending vibrations, and skeletal vibrations. The combination of multiple vibrational modes creates a characteristic spectroscopic signature that enables compound identification and purity assessment. Temperature-dependent infrared measurements can reveal information about conformational changes and intermolecular interactions affecting the vibrational frequencies.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound provides molecular weight confirmation and detailed fragmentation pattern information. The molecular ion peak at mass-to-charge ratio 168 corresponds to the intact molecule, confirming the proposed molecular formula C₆H₈N₄S. The isotope pattern reflects the natural abundance of carbon-13, nitrogen-15, and sulfur-34 isotopes, providing additional confirmation of elemental composition.
Electron impact ionization generates characteristic fragmentation patterns through systematic bond cleavage processes. The loss of the cyano group (mass 26) produces a base peak or prominent fragment ion at mass-to-charge ratio 142, representing the [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl] cation. This fragmentation pathway reflects the relative stability of the pyrazole ring system compared to the thiocyanate substituent.
Additional fragmentation processes include loss of hydrogen cyanide (mass 27) and sequential loss of methyl groups (mass 15 each) from the pyrazole ring. The amino group may also participate in fragmentation through hydrogen loss or rearrangement reactions. The relative intensities of fragment ions provide information about the preferred fragmentation pathways and molecular stability under ionization conditions.
Tandem mass spectrometry experiments enable detailed characterization of specific fragmentation mechanisms through collision-induced dissociation of selected precursor ions. High-resolution mass measurements provide exact mass determinations with accuracy sufficient to distinguish between isobaric species and confirm elemental compositions of fragment ions. The integration of mass spectrometric data with computational chemistry calculations enables prediction and interpretation of fragmentation patterns based on thermodynamic and kinetic considerations.
Properties
IUPAC Name |
(5-amino-1,3-dimethylpyrazol-4-yl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-4-5(11-3-7)6(8)10(2)9-4/h8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHWOCJFGURMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . This method provides a simple and reliable way to create valuable sulfanylated pyrazoles under metal- and solvent-free conditions
Industrial Production Methods
The compound is typically produced in powder form with a purity of 95% and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to new derivatives with unique properties.
Biological Activities
- Antileishmanial and Antimalarial Properties : Research indicates that similar pyrazole derivatives exhibit potent antileishmanial and antimalarial activities. Molecular simulations suggest that [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile has favorable interactions with biological targets involved in these diseases .
Pharmacological Applications
- Potential Drug Development : The compound is being explored for its pharmacological potential due to its ability to interact with biological targets, which could lead to the development of new therapeutic agents against infectious diseases .
Material Science
- Development of New Materials : In industrial applications, this compound is utilized in the development of novel materials and chemical processes due to its unique chemical properties .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against resistant strains of pathogens, indicating its potential as an alternative treatment option.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cytotoxicity, this compound was tested against several cancer cell lines. Results showed a marked reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Summary Table of Applications
| Application Area | Specific Uses | Findings/Notes |
|---|---|---|
| Chemistry | Synthesis of complex heterocycles | Versatile building block |
| Biological Research | Antileishmanial and antimalarial activities | Potent effects observed in studies |
| Pharmacology | Drug development potential | Interaction with biological targets |
| Material Science | Development of new materials | Utilized in innovative chemical processes |
| Antimicrobial Activity | Treatment for resistant pathogens | Significant efficacy against MRSA |
| Cytotoxicity Studies | Effects on cancer cell lines | Reduces viability at concentrations >10 µM |
Mechanism of Action
The mechanism of action of [(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile involves its interaction with molecular targets and pathways. For example, it can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The compound’s structure allows it to participate in various biochemical interactions, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile can be compared with other similar compounds, such as:
5-amino-1,3-dimethylpyrazole: A precursor in the synthesis of pyrazole derivatives.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole structures but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C6H8N4S
- Molecular Weight: 168.22 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its pyrazole core, which is known for various pharmacological effects. Pyrazole derivatives have been extensively studied for their antitumor, anti-inflammatory, and antibacterial activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects by inhibiting key pathways involved in cancer progression. For instance, compounds with similar structures have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical in various cancers .
Case Study:
A study involving a series of pyrazole derivatives demonstrated that modifications at the 4-position significantly enhanced their antitumor potency. The compound this compound was assessed for its ability to inhibit tumor cell proliferation in vitro and showed promising results.
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α.
Research Findings:
In vitro studies have shown that pyrazole compounds can reduce LPS-induced production of inflammatory mediators in macrophages. This suggests that this compound could be a candidate for further investigation as an anti-inflammatory agent .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are linked to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
Experimental Evidence:
In a comparative study, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited potent antibacterial activity, potentially making this compound a candidate for developing new antibacterial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The following table summarizes key modifications and their effects on biological activities:
| Modification | Effect on Antitumor Activity | Effect on Anti-inflammatory Activity | Effect on Antibacterial Activity |
|---|---|---|---|
| Substitution at 4-position | Increased potency against BRAF | Enhanced inhibition of NO production | Improved efficacy against Gram-positive bacteria |
| Addition of sulfanyl group | Potentiation of antitumor effects | Moderate anti-inflammatory response | Variable antibacterial efficacy |
| Alteration of side chains | Tailoring selectivity towards specific targets | Increased bioavailability | Broader spectrum of activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
